1-Bromo-6-methyl-2-naphthaldehyde

Catalog No.
S13542156
CAS No.
M.F
C12H9BrO
M. Wt
249.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-6-methyl-2-naphthaldehyde

Product Name

1-Bromo-6-methyl-2-naphthaldehyde

IUPAC Name

1-bromo-6-methylnaphthalene-2-carbaldehyde

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

InChI

InChI=1S/C12H9BrO/c1-8-2-5-11-9(6-8)3-4-10(7-14)12(11)13/h2-7H,1H3

InChI Key

LITQAKSRLWTYKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C=O)Br

1-Bromo-6-methyl-2-naphthaldehyde is an organic compound characterized by the presence of a bromine atom and an aldehyde functional group attached to a naphthalene ring system. Its chemical formula is C11H9BrOC_{11}H_9BrO, with a molecular weight of approximately 235.08 g/mol. The structure consists of two fused aromatic rings (naphthalene) with a methyl group at the 6-position and a bromine substituent at the 1-position, along with an aldehyde group at the 2-position. This arrangement contributes to its unique properties and reactivity, making it an interesting compound in synthetic organic chemistry.

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions. For instance, it can react with amines or alcohols to form amides or ethers, respectively.
  • Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can engage in condensation reactions, particularly with other carbonyl compounds, leading to the formation of larger molecular frameworks.

These reactions are essential for synthesizing more complex organic molecules and exploring the compound's reactivity in various contexts.

Studies indicate that 1-Bromo-6-methyl-2-naphthaldehyde exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C19, which are crucial for drug metabolism in humans . This inhibition can have implications in pharmacology, affecting drug interactions and metabolism.

The synthesis of 1-Bromo-6-methyl-2-naphthaldehyde typically involves several steps:

  • Bromination: Starting from 6-methyl-2-naphthaldehyde, bromination can be achieved using bromine in a suitable solvent like acetic acid. The reaction conditions must be controlled to obtain the desired regioselectivity.
  • Isolation and Purification: After bromination, the product is usually extracted using organic solvents and purified by recrystallization or chromatography.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods highlight the compound's accessibility for research and industrial applications.

1-Bromo-6-methyl-2-naphthaldehyde has several applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: It may be used in developing functional materials due to its electronic properties stemming from its aromatic structure.

Interaction studies involving 1-Bromo-6-methyl-2-naphthaldehyde often focus on its role as an inhibitor of cytochrome P450 enzymes. These studies are crucial for understanding how this compound might affect drug metabolism and potential interactions with therapeutic agents. Additionally, research into its reactivity with various nucleophiles provides insights into its chemical behavior and potential applications in medicinal chemistry.

Several compounds share structural similarities with 1-Bromo-6-methyl-2-naphthaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-2-naphthaldehydeBromine at position 1; aldehyde at position 2Lacks methyl substitution at position 6
6-Methyl-2-naphthaldehydeMethyl group at position 6; no halogen substitutionMore reactive due to lack of halogen
4-Bromo-2-naphthaldehydeBromine at position 4; aldehyde at position 2Different regioselectivity affects reactivity
6-Bromo-2-methoxynaphthaleneBromine at position 6; methoxy groupMethoxy group alters solubility and reactivity

The uniqueness of 1-Bromo-6-methyl-2-naphthaldehyde lies in its specific combination of functional groups and positions on the naphthalene framework, which influences its reactivity and potential applications compared to these similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

247.98368 g/mol

Monoisotopic Mass

247.98368 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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